Cas no 40440-78-6 (Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester)
Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester
- NS00022710
- DTXSID10220156
- EINECS 274-181-1
- methyl N-(4-methyl-1H-benzimidazol-2-yl)carbamate
- CHEMBL4560326
- SCHEMBL4900862
- 69878-51-9
- PD095728
- SCHEMBL10907469
- Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate
- EN300-6740665
- METHYL N-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)CARBAMATE
- 40440-78-6
- Z2787458243
-
- Inchi: 1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11-7)13-10(14)15-2/h3-5H,1-2H3,(H2,11,12,13,14)
- InChI Key: TZVPHEKAVUIROV-UHFFFAOYSA-N
- SMILES: O(C)C(NC1=NC2C(C)=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 67Ų
Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6740665-0.05g |
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate |
40440-78-6 | 95.0% | 0.05g |
$36.0 | 2025-02-19 | |
| Enamine | EN300-6740665-0.1g |
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate |
40440-78-6 | 95.0% | 0.1g |
$58.0 | 2025-02-19 | |
| Enamine | EN300-6740665-0.25g |
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate |
40440-78-6 | 95.0% | 0.25g |
$83.0 | 2025-02-19 | |
| Enamine | EN300-6740665-0.5g |
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate |
40440-78-6 | 95.0% | 0.5g |
$153.0 | 2025-02-19 | |
| Enamine | EN300-6740665-1.0g |
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate |
40440-78-6 | 95.0% | 1.0g |
$228.0 | 2025-02-19 | |
| Enamine | EN300-6740665-2.5g |
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate |
40440-78-6 | 95.0% | 2.5g |
$446.0 | 2025-02-19 | |
| Enamine | EN300-6740665-5.0g |
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate |
40440-78-6 | 95.0% | 5.0g |
$660.0 | 2025-02-19 | |
| Enamine | EN300-6740665-10.0g |
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate |
40440-78-6 | 95.0% | 10.0g |
$978.0 | 2025-02-19 | |
| 1PlusChem | 1P01HO3O-50mg |
Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester |
40440-78-6 | 95% | 50mg |
$104.00 | 2024-05-03 | |
| 1PlusChem | 1P01HO3O-100mg |
Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester |
40440-78-6 | 95% | 100mg |
$130.00 | 2024-05-03 |
Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester
Carbamic Acid, (4-Methyl-1H-Benzimidazol-2-Yl)-, Methyl Ester: A Comprehensive Overview
The compound with CAS No. 40440-78-6, commonly referred to as Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester, is a significant molecule in the field of organic chemistry. This compound belongs to the class of carbamates and has garnered attention due to its unique structural properties and potential applications in various industries. The benzimidazole moiety in its structure contributes to its stability and reactivity, making it a valuable compound for research and development.
Recent studies have highlighted the importance of benzimidazole derivatives in drug discovery. The methyl ester group in this compound plays a crucial role in enhancing its solubility and bioavailability, which are critical factors in pharmaceutical applications. Researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
The synthesis of Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester involves a multi-step process that typically includes the formation of the benzimidazole ring followed by esterification. This process has been optimized in recent years to improve yield and purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality, making it a more efficient method for large-scale production.
In terms of applications, this compound has shown promise in the field of agrochemicals. Its ability to inhibit certain enzymes involved in plant growth regulation has led to its consideration as a potential herbicide or fungicide. Field trials conducted under controlled conditions have demonstrated its effectiveness in controlling specific plant pathogens without adverse effects on non-target organisms.
From an environmental perspective, the degradation pathways of Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester have been studied extensively. Research indicates that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. This characteristic is advantageous for minimizing ecological risks associated with its use.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have revealed potential binding sites on target proteins, providing insights into its mechanism of action. These findings have paved the way for further investigations into its therapeutic potential.
In conclusion, Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester is a versatile compound with a wide range of applications across different industries. Its unique chemical structure and favorable properties make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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